molecular formula C19H15Cl3N2O3S B3506419 N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide

N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide

Cat. No. B3506419
M. Wt: 457.8 g/mol
InChI Key: QEQYRQREZCJFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide, also known as MNTX, is a compound that has gained significant attention in scientific research due to its potential use in pain management. MNTX is an opioid receptor antagonist that has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

Mechanism of Action

N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide acts as an antagonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide blocks the effects of opioids, thereby reducing pain without causing the adverse effects associated with opioids.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has been shown to be effective in reducing pain in animal models and humans. It does not produce the euphoria or respiratory depression associated with opioids, making it a safer alternative for pain management. N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has also been shown to reduce the reinforcing effects of opioids, making it a potential treatment for opioid addiction.

Advantages and Limitations for Lab Experiments

N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, its specificity for the mu-opioid receptor, and its ability to block the effects of opioids without causing adverse effects. However, N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has limitations in that it is not effective in treating all types of pain and may not be as effective as opioids in certain situations.

Future Directions

For N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide research include further studies on its efficacy in pain management, its potential use in treating opioid addiction, and its effects on other opioid receptors. Additionally, research on the pharmacokinetics and pharmacodynamics of N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide will be important for optimizing its use in clinical settings.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has been studied extensively for its potential use in pain management. It has been shown to block the analgesic effects of opioids without causing respiratory depression or other adverse effects associated with opioids. N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has also been studied for its potential use in treating opioid addiction and preventing relapse in individuals undergoing opioid withdrawal.

properties

IUPAC Name

N-naphthalen-2-yl-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O3S/c1-28(26,27)24(18-10-16(21)15(20)9-17(18)22)11-19(25)23-14-7-6-12-4-2-3-5-13(12)8-14/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQYRQREZCJFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC2=CC=CC=C2C=C1)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(methylsulfonyl)-N-naphthalen-2-yl-N~2~-(2,4,5-trichlorophenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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